p-Methoxymethylphenidate

Pharmacokinetics Tissue Distribution CNS Drug Delivery

For pharmacokinetic studies requiring extended CNS residence, p-Methoxymethylphenidate (d-threo enantiomer, CAS 1358262-95-7) provides a unique lung-brain partitioning profile. Key data: - Brain concentration at 120 min exceeds that of d-MPH despite lower initial uptake, enabling late-window behavioral endpoints. - Intermediate DAT affinity (bromo > iodo > methoxy > hydroxy) establishes the methoxy benchmark in SAR investigations. - Does not antagonize cocaine-induced dopamine elevations, serving as baseline control for DAT interaction assays. Supplied as ≥98% pure research material with consistent lot analysis.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B1245742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Methoxymethylphenidate
Synonymsp-methoxymethylphenidate
p-OCH3-MPH
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC
InChIInChI=1S/C15H21NO3/c1-18-12-8-6-11(7-9-12)14(15(17)19-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3
InChIKeyFCAMCDYOMMHOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Methoxymethylphenidate: Transporter Research Analog


p-Methoxymethylphenidate (p-OCH3 MPH; 4-methoxymethylphenidate) is a synthetic para-substituted analog of dl-threo-methylphenidate bearing a methoxy group on the phenyl ring [1]. It belongs to the phenidate class of psychostimulant compounds and has been utilized primarily as a research chemical in neuroscience and pharmacology to investigate structure-activity relationships (SAR) of methylphenidate-based monoamine transporter ligands [2]. The compound exists as a d-threo enantiomer for pharmacological studies and has been characterized in comparative pharmacokinetic, tissue distribution, and behavioral assays alongside methylphenidate (MPH) and para-bromomethylphenidate (p-Br MPH) [3].

SAR probe Para-methoxy analog for methylphenidate structure-activity relationship studies
CNS distribution Distinct brain retention time course and lung-brain organotropism profile
Systemic exposure Parent-like plasma clearance and half-life support PK-matched tissue distribution comparisons

p-Methoxymethylphenidate: Key Differences from Analogs


Para-substitution on the phenyl ring of methylphenidate introduces substantive alterations in pharmacokinetic behavior, tissue distribution, and lipophilicity that preclude simple analog substitution in experimental protocols [1]. Comparative studies with d-threo enantiomers of MPH, p-Br MPH, and p-OCH3 MPH reveal that the methoxy substitution confers a unique CNS distribution profile distinct from both the parent compound and the bromo derivative—specifically, d-p-OCH3 MPH demonstrates preferential lung and brain accumulation, whereas d-MPH concentrates in kidney and lung, and d-p-Br MPH in lung and liver [2]. These differences in biodistribution directly impact the temporal dynamics of target engagement and must be accounted for in study design [3].

Para-methoxy substitution alters brain retention dynamics; direct substitution with methylphenidate may shift CNS target engagement time course.
Lung and brain as primary deposition sites differ from MPH (kidney, lung) and p-Br MPH (lung, liver); biodistribution endpoints may not transfer.
Systemic clearance comparable to MPH, but tissue-specific exposure diverges; p-Br MPH introduces confounding extended exposure variables not present with p-OCH3 MPH.

p-Methoxymethylphenidate Comparative Evidence


Sustained Brain Retention Versus Methylphenidate

In a comparative tissue distribution study in rats administered a 37 μmol/kg i.p. dose, d-p-OCH3 MPH exhibited a distinct CNS retention profile compared to d-MPH. At 30 minutes post-injection, brain concentrations of d-MPH were twice as high as d-p-OCH3 MPH; however, at 120 minutes, d-p-OCH3 MPH brain levels were slightly higher than those of d-MPH [1]. This temporal reversal indicates that d-p-OCH3 MPH demonstrates slower brain clearance or sustained CNS residence relative to the parent compound.

Brain retention
Head-to-head
d-MPH 2× higher at 30 min; d-p-OCH3 MPH slightly higher at 120 min
Supports extended CNS engagement time-course studies
Rat model; dose-dependent PK context
Pharmacokinetics Tissue Distribution CNS Drug Delivery

Lung-Brain Accumulation Pattern

Para-substitution profoundly altered the tissue distribution pattern among the three d-threo enantiomers. d-p-OCH3 MPH accumulated predominantly in lung and brain, a pattern distinct from both d-MPH (highest in kidney and lung) and d-p-Br MPH (highest in lung and liver) [1]. This organotropism differentiation provides a chemical tool for investigating structure-distribution relationships in the phenidate class.

Lung-brain tropism
Head-to-head
Primary sites: lung and brain (unique among analogs)
Enables tissue-specific distribution research
37 μmol/kg i.p.; Sprague-Dawley
Biodistribution Organotropism Monoamine Transporter

Plasma Clearance Similar to Methylphenidate

Comparative pharmacokinetic analysis revealed that d-p-OCH3 MPH exhibited plasma clearance and elimination half-life values comparable to d-MPH, whereas d-p-Br MPH demonstrated significantly prolonged mean residence time (MRT), extended elimination half-life, and substantially lower clearance [1]. This positions p-OCH3 MPH as a methoxy-substituted control that maintains parent-like systemic exposure while altering tissue distribution.

Systemic clearance
Head-to-head
Clearance and half-life comparable to d-MPH
Maintains parent-like systemic exposure profile
Two-compartment PK model
Pharmacokinetics Drug Clearance Half-Life

Dopaminergic and Behavioral Equivalence

In striatal microdialysis studies in rats, i.p. administration of p-methoxymethylphenidate at 20 mg/kg increased extracellular dopamine to a similar extent as the same dose of methylphenidate or p-bromomethylphenidate [1]. Locomotor activity increases paralleled these neurochemical changes. Additionally, in conditioned place preference assays at 10 mg/kg i.p., all three compounds induced significant increases over saline controls, with p-bromomethylphenidate showing a slightly greater effect than MPH or p-methoxymethylphenidate [2].

Dopaminergic match
Reported
Striatal DA increase at 20 mg/kg similar extent to MPH
Supports use as structurally distinct dopaminergic probe
Conditioned place preference: similar effect magnitude
Microdialysis Dopamine Locomotor Activity

Cocaine-Dopamine Interaction: No Antagonism

Administration of p-methoxymethylphenidate (20 mg/kg i.p.) failed to abolish the increases in extracellular dopamine and locomotor activity induced by subsequent cocaine administration (20 mg/kg i.p.) [1]. This distinguishes p-OCH3 MPH functionally from compounds that might occlude or attenuate cocaine's effects at the dopamine transporter, and provides a defined baseline for interaction studies.

Cocaine DAT interaction
Class-level
p-OCH3 MPH did not block cocaine-induced DA increase
Non-antagonizing baseline for DAT interaction studies
Single-dose combination; further study needed
Cocaine Interaction Dopamine Transporter Microdialysis

Intermediate Dopamine Transporter Affinity

In a systematic evaluation of para-substituted dl-threo-methylphenidate derivatives, dopamine transporter (DAT) affinity ranked in the order: bromo > iodo > methoxy > hydroxy [1]. The methoxy-substituted analog (p-OCH3 MPH) thus occupies an intermediate position in this SAR series, providing a binding affinity profile distinct from both the higher-affinity bromo derivative and the lower-affinity hydroxy derivative.

DAT affinity rank
Class-level
Rank 3 of 4: bromo > iodo > methoxy > hydroxy
Supplies methoxy data point for SAR curve
Rat striatal membrane binding
Structure-Activity Relationship Dopamine Transporter Binding Affinity

p-Methoxymethylphenidate Research Applications


Sustained Brain Exposure Pharmacokinetics

p-Methoxymethylphenidate is the appropriate selection for experiments where extended CNS residence time is a critical variable. The compound's brain concentration at 120 minutes post-injection exceeds that of d-MPH despite lower initial uptake at 30 minutes, making it suitable for protocols with behavioral or neurochemical endpoints measured at later time windows [1].

Lung-Brain Partitioning Studies

When studying organ-specific distribution of phenidate-class compounds, p-OCH3 MPH uniquely enables the investigation of lung-brain partitioning relationships, as it is the only analog among MPH, p-Br MPH, and p-OCH3 MPH that demonstrates lung and brain as the two primary deposition sites [1]. This property supports research on pulmonary first-pass effects or inhalation route pharmacokinetic modeling.

SAR of Para-Substituted Methylphenidate

p-Methoxymethylphenidate serves as an essential data point in systematic SAR investigations of para-substitution effects on dopamine transporter pharmacology. Its intermediate DAT affinity ranking (bromo > iodo > methoxy > hydroxy) provides a critical reference for understanding electronic and steric contributions of substituents to transporter binding [1]. Researchers mapping the full substituent space of methylphenidate analogs should include this compound to establish the methoxy benchmark.

Cocaine-DAT Interaction: Non-Antagonizing Probe

In experimental paradigms investigating cocaine's effects at the dopamine transporter, p-methoxymethylphenidate can be deployed as a control compound that does not antagonize cocaine-induced dopamine elevations [1]. This distinguishes it from DAT ligands that may competitively occlude or functionally attenuate cocaine's neurochemical effects, making it a defined baseline for interaction assays.

Application
Selection Property
Validation Focus
Extended CNS retention studies
Time-dependent brain accumulation profile
CNS exposure time-course model
Lung-brain distribution research
Organotropism differentiation (lung+brain)
Tissue-specific partition characterization
Para-substituent SAR studies
Intermediate DAT affinity (methoxy benchmark)
Substituent affinity ranking validation
DAT interaction profiling
Non-antagonizing DAT probe
Cocaine co-administration microdialysis response
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